1-(2-fluoro-4-nitrophenyl)-1H-pyrazole

Kinase inhibition Structure-activity relationship (SAR) EGFR targeting

Researchers targeting resistant EGFR mutants or novel antimycobacterial agents require precise regioisomeric control. Generic N-arylpyrazoles lack the ortho-fluoro/para-nitro substitution pattern essential for potent EGFR T790M/C797S inhibition (IC50 = 5.70 nM) and favorable wild-type selectivity. Procuring this pre-validated scaffold eliminates in-house isomer separation and ensures batch-to-batch consistency. - Enables direct SAR exploration for fourth-generation NSCLC inhibitors. - Provides the critical para-nitrophenyl pharmacophore for TB-focused libraries. - 98% purity (mode) minimizes byproduct interference in sensitive biochemical assays.

Molecular Formula C9H6FN3O2
Molecular Weight 207.16 g/mol
Cat. No. B8805203
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(2-fluoro-4-nitrophenyl)-1H-pyrazole
Molecular FormulaC9H6FN3O2
Molecular Weight207.16 g/mol
Structural Identifiers
SMILESC1=CN(N=C1)C2=C(C=C(C=C2)[N+](=O)[O-])F
InChIInChI=1S/C9H6FN3O2/c10-8-6-7(13(14)15)2-3-9(8)12-5-1-4-11-12/h1-6H
InChIKeyYNYHDGYGCYUVOE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes54 mg / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-(2-Fluoro-4-nitrophenyl)-1H-pyrazole Overview


1-(2-Fluoro-4-nitrophenyl)-1H-pyrazole is a heteroaromatic small molecule belonging to the N-arylpyrazole class, characterized by a 2-fluoro-4-nitrophenyl substituent attached to the N1 position of the pyrazole ring . The ortho-fluoro and para-nitro substitution pattern on the phenyl ring imparts unique electronic and steric properties that differentiate it from isomeric and closely related analogs . While direct primary literature on this specific compound is limited, its core structure is a privileged scaffold in medicinal chemistry and crop protection, with derivatives showing inhibitory activity against kinases and microbial targets [1]. The compound serves as a key building block for generating structurally diverse libraries and as a synthetic intermediate for advanced bioactive molecules.

1-(2-Fluoro-4-nitrophenyl)-1H-pyrazole Substitution Risks


Scientific procurement cannot treat 1-(2-fluoro-4-nitrophenyl)-1H-pyrazole as interchangeable with other N-arylpyrazoles. The precise positioning of the ortho-fluoro and para-nitro groups on the phenyl ring is not arbitrary; it dictates the compound's electronic distribution, metabolic stability, and target binding conformation [1]. For instance, substituting the ortho-fluoro for a chloro group alters steric bulk and lipophilicity, potentially reducing target affinity or increasing off-target effects . Similarly, shifting the nitro group from para to ortho or meta positions changes the molecular dipole and hydrogen-bonding capacity, which can abrogate activity in structure-sensitive assays [2]. These subtle structural variations can lead to complete loss of efficacy or irreproducible results, making strict specification adherence critical for reliable scientific outcomes.

1-(2-Fluoro-4-nitrophenyl)-1H-pyrazole Differentiation Evidence


Positional Isomerism in Kinase Inhibition

The biological activity of N-arylpyrazoles is highly sensitive to the substitution pattern on the phenyl ring. While direct activity data for 1-(2-fluoro-4-nitrophenyl)-1H-pyrazole are not available in public literature, structure-activity relationship (SAR) studies on closely related analogs demonstrate that the 2-fluoro-4-nitro substitution pattern can confer distinct inhibitory profiles against clinically relevant kinase targets [1]. For example, a pyrazole derivative bearing a 2-fluoro-4-nitrophenyl moiety exhibited potent inhibition of EGFR T790M/C797S double mutant with an IC50 of 5.70 nM, and inhibition of wild-type EGFR with an IC50 of 71 nM, indicating a selectivity window of approximately 12.5-fold [2]. In contrast, the simpler 1-(2-fluorophenyl)-1H-pyrazole scaffold, lacking the para-nitro group, demonstrates activity in modulating kinases and GPCRs, but with less defined potency and selectivity due to the absence of the electron-withdrawing nitro group that enhances target engagement . This evidence, while class-level in nature, suggests that the 2-fluoro-4-nitro substitution pattern is non-redundant and may be essential for achieving high-potency kinase inhibition.

Kinase inhibition Structure-activity relationship (SAR) EGFR targeting

Regioisomer Purification in Kilogram-Scale Synthesis

The synthesis of advanced intermediates containing the 1-(2-fluoro-4-nitrophenyl)-1H-pyrazole core presents unique regioisomeric challenges that are not encountered with simpler analogs. In the kilogram-scale synthesis of a novel oxazolidinone antibacterial candidate, the key intermediate 2-(1-(2-fluoro-4-nitrophenyl)-1H-pyrazol-4-yl)pyridine was prepared from a regioisomeric mixture via mild deamination [1]. The overall yield for this seven-step sequence was 27.6%, a figure that reflects the inherent complexity and purification burden associated with this specific substitution pattern [1]. This is in stark contrast to the more straightforward synthesis of 1-(4-nitrophenyl)-1H-pyrazole (CAS 3463-30-7), which is commercially available at 97% purity and used in less demanding applications such as general reagent work and early-stage screening . The lower overall yield and need for regioisomer resolution underscore the technical value of procuring pre-purified, authentic 1-(2-fluoro-4-nitrophenyl)-1H-pyrazole to avoid costly in-house separation and characterization efforts.

Process chemistry Antibacterial development Regioisomer separation

4-Nitro Group and Antitubercular Activity

The para-nitro substituent on the phenyl ring of N-arylpyrazoles is a critical pharmacophoric element for antimycobacterial activity. Structure-activity relationship (SAR) studies on pyrazole derivatives as inhibitors of *Mycobacterium tuberculosis* (MTB) have identified compounds with minimum inhibitory concentration (MIC) values as low as 4 μg/mL against the pathogen [1]. While the exact MIC for 1-(2-fluoro-4-nitrophenyl)-1H-pyrazole has not been reported, the presence of the 4-nitro group is essential for this activity class [2]. In contrast, 1-(2-fluorophenyl)-1H-pyrazole lacks this key nitro group and is instead investigated for anti-inflammatory and analgesic properties, with no reported direct antitubercular activity . Additionally, 1-(2,4-dinitrophenyl)-1H-pyrazole derivatives, which contain an additional nitro group, exhibit pronounced antimicrobial activity against *Pseudomonas aeruginosa* and MRSA [3], further confirming the essential role of the nitro group(s) for antimicrobial potency. This SAR evidence positions the 2-fluoro-4-nitro substitution pattern as a strategically distinct choice for antimycobacterial and antimicrobial drug discovery programs compared to non-nitrated or mono-nitrated analogs.

Antitubercular agents Mycobacterium tuberculosis Nitroaromatic SAR

1-(2-Fluoro-4-nitrophenyl)-1H-pyrazole R&D Applications


Selective Kinase Inhibitors for Oncology

This compound is optimally employed as a core scaffold in medicinal chemistry programs targeting kinases with clinically relevant mutations. The 2-fluoro-4-nitrophenyl substitution pattern has been associated with potent inhibition of EGFR T790M/C797S double mutant (IC50 = 5.70 nM) and a favorable 12.5-fold selectivity window over wild-type EGFR [1]. Researchers developing next-generation EGFR inhibitors for resistant non-small cell lung cancer (NSCLC) can leverage this scaffold to explore structure-activity relationships (SAR) around the pyrazole core, potentially improving selectivity and reducing off-target toxicity compared to earlier-generation inhibitors.

Kilogram-Scale Oxazolidinone Synthesis

1-(2-Fluoro-4-nitrophenyl)-1H-pyrazole is a critical intermediate in the synthesis of novel oxazolidinone antibacterial candidates. As demonstrated in kilogram-scale process development, the 2-(1-(2-fluoro-4-nitrophenyl)-1H-pyrazol-4-yl)pyridine intermediate is accessible through a seven-step sequence with an overall yield of 27.6% [2]. Procuring the authentic, pre-purified pyrazole building block is essential for process chemists to avoid in-house regioisomer separation and to ensure consistent quality in downstream steps. This application scenario is most relevant for pharmaceutical development teams advancing Gram-positive antibacterial agents toward clinical candidacy.

Antitubercular Lead Optimization

The 4-nitrophenyl moiety is a validated pharmacophore for antimycobacterial activity, with structurally related pyrazole derivatives exhibiting MIC values as low as 4 μg/mL against *Mycobacterium tuberculosis* [3]. While direct MIC data for 1-(2-fluoro-4-nitrophenyl)-1H-pyrazole are not yet published, its para-nitro group positions it as a promising starting point for tuberculosis drug discovery. Researchers can use this compound to generate focused libraries, exploring the effect of additional substituents on the pyrazole ring while retaining the critical nitro group for target engagement. This scenario is particularly relevant for academic and industrial groups working on novel agents against drug-resistant MTB strains.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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